Woodfordin D

Host-mediated antitumor activity In vivo efficacy Ellagitannin oligomer

Woodfordin D is a trimeric hydrolyzable tannin belonging to the macrocyclic ellagitannin oligomer subclass, first isolated from the dried flowers of Woodfordia fruticosa (L.) Kurz (Lythraceae). It possesses a molecular formula of C109H76O70 and a molecular weight of 2505.7 g/mol.

Molecular Formula C109H76O70
Molecular Weight 2505.7 g/mol
CAS No. 137422-97-0
Cat. No. B141281
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameWoodfordin D
CAS137422-97-0
Synonymswoodfordin D
Molecular FormulaC109H76O70
Molecular Weight2505.7 g/mol
Structural Identifiers
SMILESC1C(C2C(C(OC(=O)C3=CC(=C(C(=C3OC4=C(C(=C5C(=C4)C(=O)OCC6C(C(C(C(O6)OC(=O)C7=CC(=C(C(=C7)O)O)O)OC(=O)C8=CC(=C(C(=C8OC9=C(C(=C(C(=C9)C(=O)O2)C2=C(C(=C(C=C2C(=O)O1)OC1=C(C(=C(C=C1C(=O)OC(C=O)C(C1C(COC(=O)C2=CC(=C(C(=C2C2=C(C(=C(C=C2C(=O)O1)O)O)O)O)O)O)O)OC(=O)C1=CC(=C(C(=C1)O)O)O)O)O)O)O)O)O)O)O)O)O)OC(=O)C1=CC(=C(C(=C1)O)O)O)OC(=O)C1=CC(=C(C(=C15)O)O)O)O)O)O)O)O)C=O)OC(=O)C1=CC(=C(C(=C1)O)O)O)O
InChIInChI=1S/C109H76O70/c110-18-55(91(174-96(150)23-1-36(112)64(128)37(113)2-23)89-50(126)20-163-100(154)27-9-44(120)68(132)77(141)58(27)59-28(103(157)172-89)10-45(121)69(133)78(59)142)169-106(160)33-12-47(123)71(135)83(147)86(33)166-52-15-30-62(81(145)75(52)139)63-32-17-54(76(140)82(63)146)168-88-35(14-49(125)73(137)85(88)149)108(162)178-95-94(177-98(152)25-5-40(116)66(130)41(117)6-25)93-57(171-109(95)179-99(153)26-7-42(118)67(131)43(119)8-26)22-165-102(156)31-16-53(74(138)80(144)61(31)60-29(104(158)176-93)11-46(122)70(134)79(60)143)167-87-34(13-48(124)72(136)84(87)148)107(161)170-56(19-111)92(90(173-105(32)159)51(127)21-164-101(30)155)175-97(151)24-3-38(114)65(129)39(115)4-24/h1-19,50-51,55-57,89-95,109,112-149H,20-22H2
InChIKeyWBSYRVANNCZWSX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Woodfordin D (CAS 137422-97-0): A Macrocyclic Trimeric Ellagitannin for Antitumor and Polyphenol Research Procurement


Woodfordin D is a trimeric hydrolyzable tannin belonging to the macrocyclic ellagitannin oligomer subclass, first isolated from the dried flowers of Woodfordia fruticosa (L.) Kurz (Lythraceae) [1]. It possesses a molecular formula of C109H76O70 and a molecular weight of 2505.7 g/mol [2]. Its macrocyclic structure is characterized by a novel woodfordinoyl group that bridges monomeric tellimagrandin I–derived units, a feature shared only with its co-isolated trimer oenothein A among this compound series [1]. Woodfordin D is primarily investigated for host-mediated antitumor activity and apoptosis induction in human oral carcinoma models [3].

Why Woodfordin D Cannot Be Interchanged with Dimeric Macrocyclic Ellagitannins or Simpler Polyphenols in Antitumor Research


Within the macrocyclic ellagitannin family, oligomerization state and the presence of the woodfordinoyl bridging group directly correlate with host-mediated antitumor potency and apoptotic mechanism. Woodfordin D, as a trimer, yields an in vivo %ILS of 123.0% against murine S180 sarcoma, exceeding the 102.7% achieved by the co-trimer oenothein A and standing apart from dimeric congeners such as woodfordin C and oenothein B, which exhibit different potency ranks [1]. Furthermore, monomeric tannin units such as gallic acid show cytotoxic activity approximately one order of magnitude lower than macrocyclic oligomers on a per-molecule basis, demonstrating that simpler hydrolyzable tannins cannot substitute for the macrocyclic trimeric scaffold [2]. Substituting Woodfordin D with a dimeric or monomeric analog would therefore compromise both the magnitude of in vivo antitumor response and the mechanistic profile of prooxidant-driven apoptosis.

Woodfordin D Differential Evidence: Quantitative Performance Against Closest Analogs for Scientific Selection


Woodfordin D Achieves 20.3 Percentage Points Higher In Vivo %ILS Than the Closest Trimeric Analog Oenothein A in Murine S180 Sarcoma

In an in vivo host-mediated antitumor assay using murine S180 sarcoma–bearing ICR mice, Woodfordin D demonstrated 123.0% increase in life span (%ILS) with one long-term survivor, whereas the co-isolated trimeric analog oenothein A achieved 102.7% %ILS with one survivor under the same experimental system [1]. This represents a quantitative advantage of 20.3 percentage points in %ILS for Woodfordin D over its closest structural congener.

Host-mediated antitumor activity In vivo efficacy Ellagitannin oligomer

Macrocyclic Ellagitannin Oligomers Including Woodfordin D Exhibit Cytotoxic Activity One Order of Magnitude Higher Than Monomeric Gallic Acid and EGCG Against Human Oral Tumor Cells

In a comparative cytotoxicity screen against human oral squamous cell carcinoma (HSC-2) and salivary gland tumor (HSG) cell lines, macrocyclic ellagitannin oligomers—including oenothein B, woodfordin C, and Woodfordin D—exhibited the greatest cytotoxic activity among all hydrolyzable tannins tested. Their activity, on a per-molecule basis, was approximately one order of magnitude (approximately 10-fold) higher than that of gallic acid and epigallocatechin gallate (EGCG), a major green tea polyphenol [1]. Monomeric and simpler dimeric hydrolyzable tannins consistently showed weaker cytotoxicity, establishing that the macrocyclic oligomer scaffold, rather than any single monomeric substructure, is the primary driver of potency [1].

Cytotoxicity Oral squamous cell carcinoma Structure–activity relationship

Trimeric Woodfordin D Possesses a Distinct Woodfordinoyl Bridging Group Absent in Dimeric Analogs Woodfordin C and Oenothein B

Woodfordin D is a trimeric hydrolyzable tannin (MW 2505.7 g/mol, C109H76O70) whose three monomeric tellimagrandin I–derived units are connected via a novel woodfordinoyl bridging group [1]. In contrast, the closest dimeric analogs—woodfordin C (dimer, MW ~1687.4 g/mol, C82H54O51) and oenothein B (macrocyclic dimer)—lack this trimeric architecture and the associated woodfordinoyl connectivity [2][3]. Structural classification studies have shown that among oligomeric hydrolyzable tannins screened, only those oligomers composed of tellimagrandin I and its galloyl analog, such as oenothein B, woodfordin C, and the trimeric woodfordins, exhibit potent host-mediated antitumor activity, and the trimeric state provides a higher molecular-size scaffold attributed to enhanced host-mediated effects [2].

Structural elucidation Macrocyclic ellagitannin Woodfordinoyl group

Macrocyclic Ellagitannin Oligomers Including Woodfordin D Induce Caspase-Mediated Apoptosis via Prooxidant Radical Generation, a Mechanism Not Observed with Monomeric Tannins

In mechanistic studies using human oral tumor cell lines (HSC-2, HSG), macrocyclic ellagitannin oligomers—including Woodfordin D, woodfordin C, and oenothein B—induced apoptotic cell death characterized by DNA fragmentation (TUNEL assay) and cleavage of cytokeratin 18 by activated caspases (M30 monoclonal antibody detection) [1]. ESR spectroscopy further revealed that these macrocyclic compounds generated their own radicals at higher concentrations and significantly enhanced the radical intensity of sodium ascorbate, indicating a prooxidant mechanism. In contrast, gallic acid and EGCG showed much weaker selective cytotoxicity and did not elicit the same prooxidant-driven apoptotic signature [1]. Catalase failed to abrogate the apoptosis-inducing activity, ruling out extracellular H2O2 as the primary mediator [1].

Apoptosis Prooxidant mechanism Caspase activation

Woodfordin D: Targeted Application Scenarios Based on Verified Differential Evidence


In Vivo Host-Mediated Antitumor Efficacy Studies in Murine Sarcoma Models

Woodfordin D is the empirically superior choice for in vivo murine S180 sarcoma studies requiring maximized host-mediated antitumor response. With a demonstrated 123.0% ILS and one long-term survivor, it quantitatively outperforms the co-trimer oenothein A (102.7% ILS) in the identical assay system, providing a higher baseline efficacy for preclinical antitumor evaluation [1].

Structure–Activity Relationship (SAR) Studies of Macrocyclic Ellagitannin Oligomerization State

Woodfordin D serves as the definitive trimeric representative in SAR panels comparing ellagitannin oligomerization states. Its woodfordinoyl-bridged trimeric architecture distinguishes it from dimeric woodfordin C and oenothein B, enabling precise interrogation of how oligomer size and bridging chemistry modulate host-mediated antitumor potency [2][3].

Prooxidant Apoptosis Mechanism Research in Oral Carcinoma

For studies investigating caspase-mediated, prooxidant-driven apoptosis in human oral squamous cell carcinoma (HSC-2) and salivary gland tumor (HSG) models, Woodfordin D provides the macrocyclic ellagitannin scaffold that generates radicals and induces cytokeratin 18 cleavage—a mechanistic signature not replicated by monomeric tannins such as gallic acid or EGCG [4].

Natural Product–Derived Antitumor Lead Discovery from Woodfordia fruticosa Phytochemistry

As one of only two trimeric macrocyclic ellagitannins isolated from Woodfordia fruticosa flowers with well-characterized in vivo antitumor activity, Woodfordin D is an essential reference standard for phytochemical profiling, quality control, and bioassay-guided fractionation studies targeting the antitumor principles of this medicinal plant species [2].

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